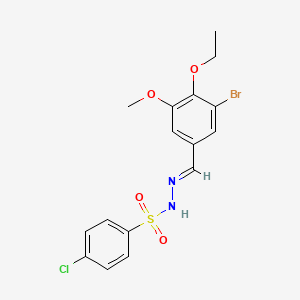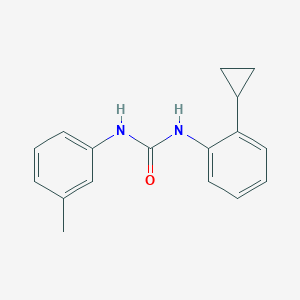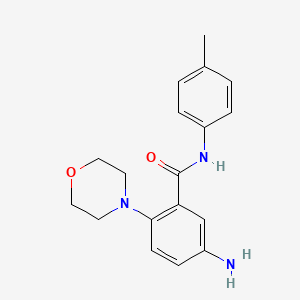
N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide, also known as BECM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of hydrazides and has been found to exhibit interesting properties that make it a promising candidate for various research fields.
Mecanismo De Acción
The mechanism of action of N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide is not fully understood, but it has been suggested that it may act by inducing apoptosis in cancer cells. Apoptosis is a programmed cell death mechanism that is activated in response to various stimuli, including stress and DNA damage. This compound may also act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to modulate the activity of various signaling pathways that are involved in cancer cell growth and proliferation. Additionally, this compound has been found to exhibit anti-inflammatory and anti-oxidant effects, which may help to reduce the risk of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, this compound has been found to exhibit low toxicity towards normal cells, which makes it a safer alternative to traditional chemotherapy drugs.
One of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may limit its bioavailability. Additionally, this compound has been found to exhibit poor stability under certain conditions, which may limit its shelf-life and reproducibility.
Direcciones Futuras
There are several future directions for research on N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide. One area of research is the development of more efficient synthesis methods that can produce this compound in higher yields and purity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Another area of research is the development of novel derivatives of this compound that may exhibit improved properties, such as increased solubility and stability. These derivatives may also be modified to target specific signaling pathways that are involved in cancer cell growth and proliferation.
Conclusion
In conclusion, this compound is a promising compound that has been extensively studied for its potential applications in scientific research. It exhibits potent anti-cancer activity, anti-inflammatory, and anti-oxidant properties, which make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various research fields.
Métodos De Síntesis
The synthesis of N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide involves the reaction between 4-chlorobenzenesulfonyl hydrazide and 3-bromo-4-ethoxy-5-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is obtained in high yield and purity.
Aplicaciones Científicas De Investigación
N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, this compound has been found to possess anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Propiedades
IUPAC Name |
N-[(E)-(3-bromo-4-ethoxy-5-methoxyphenyl)methylideneamino]-4-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN2O4S/c1-3-24-16-14(17)8-11(9-15(16)23-2)10-19-20-25(21,22)13-6-4-12(18)5-7-13/h4-10,20H,3H2,1-2H3/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBLWKYCJQPZED-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C=NNS(=O)(=O)C2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Br)/C=N/NS(=O)(=O)C2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N~1~-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5794722.png)

![N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5794731.png)
![2-fluorobenzyl 4-[5-(methylthio)-1H-tetrazol-1-yl]benzoate](/img/structure/B5794738.png)
![methyl [(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5794742.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B5794749.png)

![2-[(3-methoxybenzyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5794759.png)


![6-phenyl-2-{[2-(1-piperidinyl)ethyl]thio}nicotinonitrile](/img/structure/B5794791.png)
![4-[(4-biphenylylacetyl)amino]benzamide](/img/structure/B5794810.png)
![N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5794812.png)
![2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5794816.png)
